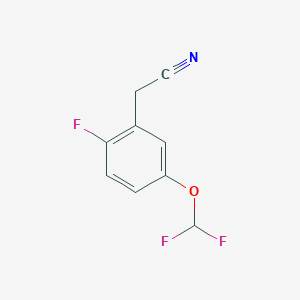
2-(5-(Difluoromethoxy)-2-fluorophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(Difluoromethoxy)-2-fluorophenyl)acetonitrile is an organic compound that features a difluoromethoxy group and a fluorophenyl group attached to an acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Difluoromethoxy)-2-fluorophenyl)acetonitrile typically involves the introduction of the difluoromethoxy group and the fluorophenyl group onto an acetonitrile backbone. One common method involves the reaction of 2-fluoro-5-(difluoromethoxy)benzaldehyde with a suitable nitrile source under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-(5-(Difluoromethoxy)-2-fluorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-fluorophenyl ketones, while reduction can produce various alcohols or amines.
科学的研究の応用
2-(5-(Difluoromethoxy)-2-fluorophenyl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(5-(Difluoromethoxy)-2-fluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluorophenyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(5-(Difluoromethoxy)-2-fluorophenyl)ethanol
- 2-(5-(Difluoromethoxy)-2-fluorophenyl)amine
- 2-(5-(Difluoromethoxy)-2-fluorophenyl)ketone
Uniqueness
2-(5-(Difluoromethoxy)-2-fluorophenyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C9H6F3NO |
|---|---|
分子量 |
201.14 g/mol |
IUPAC名 |
2-[5-(difluoromethoxy)-2-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C9H6F3NO/c10-8-2-1-7(14-9(11)12)5-6(8)3-4-13/h1-2,5,9H,3H2 |
InChIキー |
RYBGGUXLRJPOJU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC(F)F)CC#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


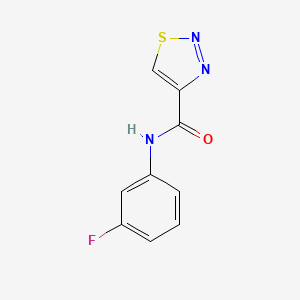

![ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13122380.png)
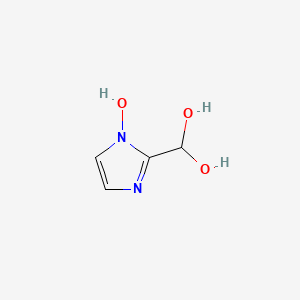

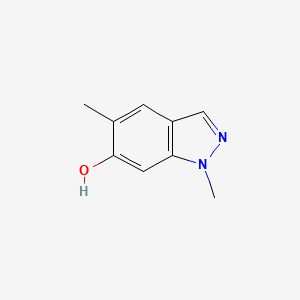
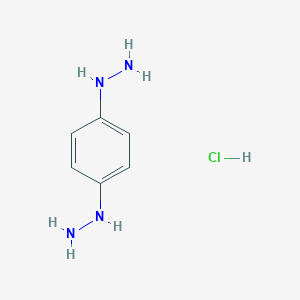
![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
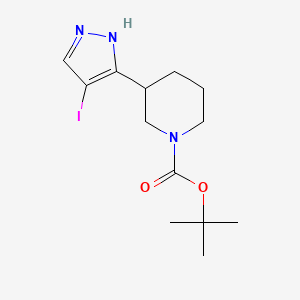
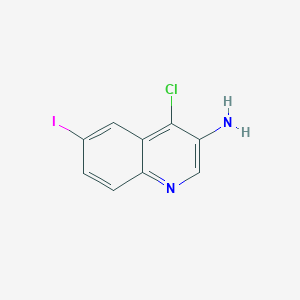
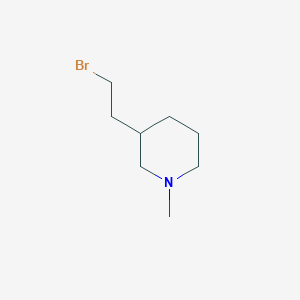

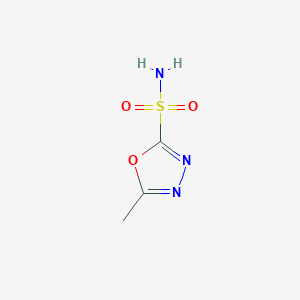
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)
